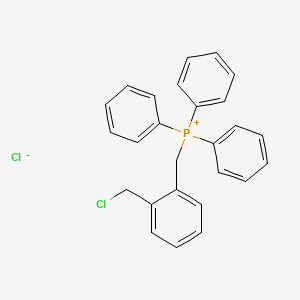

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H23Cl2P |

|---|---|

Molecular Weight |

437.3 g/mol |

IUPAC Name |

[2-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride |

InChI |

InChI=1S/C26H23ClP.ClH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1 |

InChI Key |

WHEQDLSGXBRHBV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chlorination of Benzyl Alcohols

Benzyl alcohols are converted to chlorides using thionyl chloride (SOCl<sub>2</sub>) in dichloromethane (DCM) or chloroform. For example, 2-(hydroxymethyl)benzyl alcohol reacts with SOCl<sub>2</sub> at 0°C, followed by gradual warming to room temperature, yielding 2-(chloromethyl)benzyl chloride. The reaction proceeds via intermediate formation of a chlorosulfite ester, which eliminates SO<sub>2</sub> and HCl upon heating.

Reaction Conditions:

Phosphonium Salt Formation

The chlorinated product reacts with PPh<sub>3</sub> in a polar aprotic solvent (e.g., acetonitrile) under reflux. Triphenylphosphine displaces the chloride via an S<sub>N</sub>2 mechanism, forming the phosphonium cation.

Optimization Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Temperature | 80°C | |

| Reaction Time | 12–24 hours | |

| Molar Ratio (Cl : PPh<sub>3</sub>) | 1 : 1.05 | |

| Yield | 65–75% |

One-Pot Synthesis from Activated Benzyl Alcohols

Recent advances enable a one-pot protocol combining chlorination and phosphonium salt formation. Activated benzyl alcohols (e.g., acetates or trichloroacetates) undergo in situ chlorination and substitution.

Mechanism and Workflow

-

Activation: Benzyl alcohol is treated with acetic anhydride or trichloroacetyl chloride to form an acetate intermediate.

-

Chlorination: Thionyl chloride or oxalyl chloride replaces the acetate group with Cl.

-

Phosphorylation: PPh<sub>3</sub> is added directly to the reaction mixture, avoiding intermediate isolation.

Advantages:

Limitations:

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enhances reaction rates by solubilizing ionic intermediates in organic solvents. A typical procedure involves:

Reaction Setup

-

Catalyst: Tetrabutylammonium bromide (TBAB).

-

Base: Aqueous NaOH (50%).

-

Substrate: 2-(chloromethyl)benzyl chloride and PPh<sub>3</sub> in toluene.

Key Data:

Microwave-Assisted Synthesis

Microwave irradiation accelerates phosphonium salt formation by enhancing reaction kinetics. A study using [2-(chloromethyl)phenyl]methyl chloride and PPh<sub>3</sub> in DMF achieved 88% yield in 30 minutes at 100°C. Comparatively, conventional heating requires 12+ hours for similar yields.

Mechanistic Insight:

Microwaves promote dipole rotation in polar solvents, reducing activation energy for the S<sub>N</sub>2 transition state.

Green Chemistry Approaches

Solvent-Free Reactions

Ball milling PPh<sub>3</sub> and 2-(chloromethyl)benzyl chloride in a 1:1 ratio produces the phosphonium salt with 62% yield and 97% purity. This method eliminates volatile organic solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Substitution and Functionalization

The chloromethyl group undergoes nucleophilic substitution, enabling further derivatization:

Reactions :

-

Halogen Exchange : Reacts with NaBF₄ to form (2-(chloromethyl)benzyl)triphenylphosphonium tetrafluoroborate, enhancing solubility in polar solvents .

-

Nucleophilic Attack : The Cl⁻ counterion can be replaced with other anions (e.g., Br⁻, I⁻) via metathesis .

Example :

Photoredox Catalysis

Under blue LED irradiation, the compound participates in photoredox reactions mediated by iridium catalysts:

Process :

-

The phosphonium salt acts as an electron donor, transferring a benzyl radical to substrates (e.g., alkenes) .

-

Key Application : Synthesis of bibenzyl derivatives via radical coupling .

Conditions :

Industrial and Pharmaceutical Relevance

-

Pharmaceutical Intermediates : Used to synthesize styryl derivatives with potential bioactivity (e.g., antitumor agents) .

-

Material Science : Facilitates the preparation of conjugated polymers for optoelectronic devices .

Case Studies and Experimental Data

Case Study 1 : Reaction with 9-Anthraldehyde

-

Product : trans-9-(2-Phenylethenyl)anthracene

-

Conditions : 50% NaOH, 1-propanol, CH₂Cl₂

-

Yield : 72%

Case Study 2 : Radical Coupling under Photoredox

-

Substrate : 4-Cyanobenzyl bromide

-

Product : Bibenzyl derivative

-

Yield : 68% (NMR)

Stability and Handling

Scientific Research Applications

Organic Synthesis

Key Role in Synthesis

This compound serves as a crucial reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to act as a phosphonium salt facilitates various coupling reactions, making it valuable for synthesizing intermediates and final products in organic chemistry.

Example Reaction

For instance, the synthesis of trans-1,2-diphenylethylene involves reacting benzyltriphenylphosphonium chloride with benzaldehyde in the presence of sodium hydroxide, demonstrating its utility in producing significant organic compounds .

Pharmaceutical Development

Intermediates for Drug Synthesis

In drug discovery, (2-(Chloromethyl)benzyl)triphenylphosphonium chloride is employed to create intermediates for pharmaceuticals. Its reactivity allows for the synthesis of compounds with potential therapeutic effects, enhancing drug development efficiency.

Case Study: Anticancer Activity

Studies have indicated that triphenyl phosphonium compounds can induce apoptosis in cancer cell lines. For example, experiments on MCF-7 breast cancer cells revealed that concentrations above 10 µM significantly reduced cell viability after 48 hours of exposure, suggesting strong anticancer properties linked to mitochondrial dysfunction.

Material Science

Advanced Materials Development

The compound is applied in developing advanced materials such as polymers and coatings. Its unique properties contribute to improved material performance and stability, making it valuable in various industrial applications.

Biological Research

Investigating Cellular Mechanisms

Researchers utilize this compound to explore cellular mechanisms. It plays a role in studies involving cell signaling and membrane interactions, providing insights into cellular functions and potential therapeutic targets.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been assessed against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µM for effective bacterial inhibition, highlighting its potential as an antimicrobial agent .

Catalysis

Catalytic Applications

The compound is employed as a catalyst in various chemical reactions. Its ability to increase reaction rates and selectivity is crucial for optimizing industrial processes. This catalytic behavior enhances the efficiency of chemical transformations in synthetic pathways.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2-(Chloromethyl)benzyl)triphenylphosphonium chloride involves its role as a phosphonium salt in Wittig reactions. It reacts with carbonyl compounds to form a ylide intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate decomposes to form the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

(a) (2-Chlorobenzyl)triphenylphosphonium Chloride (CAS 18583-55-6)

- Structure : Features a single chlorine atom at the 2-position of the benzyl ring.

- Reactivity : Less electron-withdrawing compared to the chloromethyl (–CH₂Cl) group in the parent compound, resulting in moderate ylide stability. Used in selective alkene syntheses .

- Molecular Weight : 347.18 g/mol (identical to the parent compound) .

(b) (2,4-Dichlorobenzyl)triphenylphosphonium Chloride (CAS 2492-23-1)

- Structure : Contains two chlorine atoms at the 2- and 4-positions of the benzyl ring.

- Reactivity : Enhanced electron-withdrawing effects increase ylide electrophilicity, making it suitable for reactions with sterically hindered carbonyl substrates .

- Applications : Preferred in synthesizing conjugated dienes and electron-deficient alkenes .

(c) (3,4,5-Trimethoxybenzyl)triphenylphosphonium Chloride

- Structure : Substituted with three methoxy (–OCH₃) groups at the 3-, 4-, and 5-positions.

- Reactivity : Methoxy groups donate electron density, reducing ylide reactivity. This derivative is less common in Wittig reactions but finds niche use in synthesizing methoxy-substituted alkenes .

Analogues with Non-Benzyl Substituents

(a) Allyltriphenylphosphonium Chloride (CAS 18480-23-4)

- Structure : Features an allyl (–CH₂CH=CH₂) group instead of benzyl.

- Reactivity : Generates allyl ylides for synthesizing α,β-unsaturated carbonyl compounds.

- Molecular Weight : 338.81 g/mol (lighter than benzyl derivatives) .

- Applications : Widely used in tandem Wittig reactions for natural product synthesis .

(b) (1-Naphthylmethyl)triphenylphosphonium Chloride (CAS 23277-00-1)

(c) (2-Pyridylmethyl)triphenylphosphonium Chloride Hydrochloride (CAS 99662-46-1)

- Structure : Contains a pyridylmethyl group.

- Reactivity : The nitrogen atom in the pyridine ring participates in coordination chemistry, enabling applications in catalysis and metal complex synthesis .

Comparative Data Table

Key Research Findings

Electron-Withdrawing Effects : Chlorine substituents (e.g., in 2,4-dichlorobenzyl derivatives) significantly enhance ylide stability and reaction rates in Wittig reactions compared to unsubstituted benzyl analogues .

Steric Influence : Bulky groups like naphthylmethyl reduce reaction efficiency but improve selectivity for sterically demanding substrates .

Safety Considerations : All chloromethyl-containing phosphonium salts require stringent safety protocols due to toxicity risks, as highlighted in hazard classifications for benzyl chloride derivatives .

Biological Activity

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride is a phosphonium salt that has garnered attention in biological and medicinal chemistry due to its unique structural properties and potential applications. The triphenylphosphonium moiety is known for its ability to target mitochondria, making compounds like this significant in studies of cellular metabolism and apoptosis.

Chemical Structure and Properties

The compound features a triphenylphosphonium cation linked to a chloromethylbenzyl group. This structure imparts notable lipophilicity and a positive charge, allowing for effective membrane penetration and mitochondrial targeting.

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClP |

| Molar Mass | 336.80 g/mol |

| Solubility | Soluble in organic solvents |

| Charge | Cationic |

The biological activity of this compound is primarily attributed to its accumulation in mitochondria. The positive charge facilitates interaction with the negatively charged mitochondrial membrane, leading to disruption of mitochondrial function. This can induce apoptosis in cancer cells or provide insights into mitochondrial-dependent processes.

Biological Activity Studies

Research has demonstrated various biological activities associated with similar phosphonium compounds. For example, studies on related triphenylphosphonium salts have shown:

- Antimicrobial Activity : Compounds exhibit significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae with MIC values ranging from 50 µM to 100 µM .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines, with IC50 values indicating potential therapeutic applications .

- Apoptotic Induction : Mechanistic studies suggest that these compounds can trigger apoptosis through mitochondrial pathways, which is critical for developing anti-cancer therapies .

Case Studies

- Anticancer Properties : A study investigated the effects of triphenylphosphonium derivatives on breast cancer cell lines, demonstrating that these compounds can significantly inhibit cell proliferation and induce apoptosis through mitochondrial dysfunction .

- Mitochondrial Targeting : In vivo studies have shown that phosphonium salts preferentially accumulate in mitochondria, leading to enhanced efficacy in targeting cancerous tissues while sparing healthy cells .

- Toxicological Assessments : Toxicity evaluations indicate that while these compounds are effective against cancer cells, they also exhibit cytotoxicity towards normal cells at higher concentrations, necessitating careful dosage optimization in therapeutic applications .

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) in poorly ventilated areas .

- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .

- Decomposition products : Thermal degradation releases hydrogen chloride (HCl) and phosphorus oxides; ensure proper ventilation and neutralization protocols .

How does the chloromethylbenzyl group influence the reactivity of triphenylphosphonium salts in Wittig reactions compared to other substituents?

Advanced

The electron-withdrawing chlorine atom on the benzyl group increases the electrophilicity of the adjacent carbon, enhancing ylide formation efficiency. This contrasts with electron-donating substituents (e.g., methoxy groups), which slow ylide generation. The steric bulk of the benzyl group may also affect alkene geometry (e.g., E/Z selectivity) in Wittig olefinations .

What analytical techniques are recommended for characterizing this compound and its reaction intermediates?

Q. Advanced

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and purity. ³¹P NMR is critical for verifying phosphonium salt formation .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and detect impurities.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) .

- Elemental Analysis : Quantify C, H, Cl, and P content to assess stoichiometric purity .

How should this compound be stored to ensure long-term stability?

Q. Basic

- Store in air-tight containers under inert gas (e.g., argon) to prevent moisture absorption, which can hydrolyze the phosphonium salt.

- Maintain temperatures below 25°C and avoid exposure to light to minimize decomposition .

What strategies can mitigate side reactions when using this compound in multi-step syntheses?

Q. Advanced

- Moisture control : Use anhydrous solvents and Schlenk-line techniques to prevent hydrolysis of the ylide intermediate .

- Stoichiometric optimization : Avoid excess base (e.g., NaOEt) to reduce elimination side reactions.

- Real-time monitoring : Employ TLC or GC-MS to track reaction progress and adjust conditions dynamically .

What are the common impurities encountered during synthesis, and how can they be removed?

Q. Basic

- Unreacted triphenylphosphine : Remove via column chromatography using silica gel and a polar solvent system (e.g., ethyl acetate/hexane) .

- Benzyl chloride derivatives : Extract with non-polar solvents (e.g., hexane) during workup.

- Oxidation byproducts : Recrystallize from ethanol to isolate the pure phosphonium salt .

How can computational methods predict the reactivity and ylide formation of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Model transition states during ylide formation to predict activation energies and substituent effects .

- Molecular Orbital Analysis : Assess electron distribution to identify reactive sites (e.g., LUMO localization on the benzyl carbon) .

What are the environmental and disposal considerations for this compound?

Q. Basic

- Waste disposal : Classify as hazardous due to chloride and phosphorus content. Neutralize with a weak base (e.g., sodium bicarbonate) before disposal in designated chemical waste containers .

- Spill management : Absorb with vermiculite and dispose of as hazardous waste .

How do steric/electronic effects of the chloromethylbenzyl group impact alkene stereoselectivity in Wittig reactions?

Q. Advanced

- Steric effects : The bulky benzyl group favors trans-alkene formation by hindering syn-periplanar attack during ylide-alkoxide coupling.

- Electronic effects : The electron-withdrawing Cl atom stabilizes the ylide, increasing reactivity toward electrophilic aldehydes and enabling selective E-alkene synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.